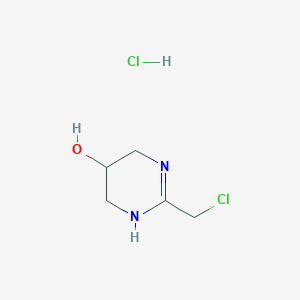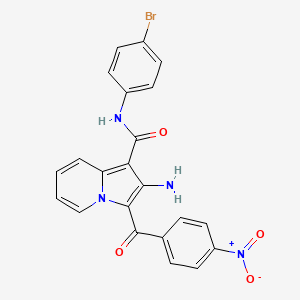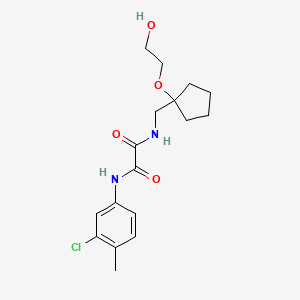![molecular formula C18H13BrN2OS2 B2601227 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-71-2](/img/no-structure.png)
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of chromeno[2,3-d]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
- Cytotoxic Activity : Researchers have investigated the cytotoxic effects of this compound against cancer cell lines. Preliminary results indicate that it exhibits superior activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also shows moderate activity against HepG-2 (liver cancer) cells .
Anticancer Research
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methylthiophenol", "2-bromo-1,4-naphthoquinone", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "sulfur", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 4-methylthiophenol is reacted with 2-bromo-1,4-naphthoquinone in the presence of sodium ethoxide to form 4-methylsulfanylphenyl-2-bromo-1,4-naphthoquinone.", "Step 2: Ethyl acetoacetate is added to the reaction mixture from step 1 and heated to form 2-(4-methylsulfanylphenyl)-3-oxobutanoic acid ethyl ester.", "Step 3: Ammonium acetate and sulfur are added to the reaction mixture from step 2 and heated to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid ethyl ester.", "Step 4: The reaction mixture from step 3 is hydrolyzed with acetic acid to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid.", "Step 5: The reaction mixture from step 4 is reacted with hydrochloric acid to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid hydrochloride.", "Step 6: Sodium hydroxide is added to the reaction mixture from step 5 to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid.", "Step 7: The reaction mixture from step 6 is reacted with 2-bromo-3-formylchromone in the presence of ethanol and water to form 7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione." ] } | |
CAS-Nummer |
872197-71-2 |
Molekularformel |
C18H13BrN2OS2 |
Molekulargewicht |
417.34 |
IUPAC-Name |
7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13BrN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
ZAZYFFSLMMAXSB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2601146.png)



![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)
![1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2601152.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2601153.png)
![(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B2601157.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2601158.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2601159.png)


